Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Description

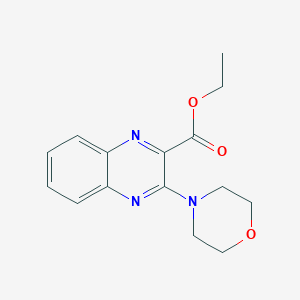

Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is a quinoxaline derivative characterized by a morpholine substituent at the 3-position and an ethyl carboxylate ester at the 2-position of the quinoxaline core. Its synthesis and applications are part of broader medicinal chemistry efforts to optimize quinoxaline-based scaffolds for therapeutic use .

Properties

IUPAC Name |

ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVFTGJFGYAGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate typically involves the reaction of 3-chloroquinoxaline-2-carboxylate with morpholine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is synthesized through the reaction of 3-chloroquinoxaline-2-carboxylate with morpholine under reflux conditions in solvents like ethanol or methanol. The resulting compound has the molecular formula C15H17N3O3 and a molecular weight of 287.31 g/mol. The structure allows for further modifications, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as antibacterial agents . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Quinoxaline derivatives are known to inhibit key enzymes involved in tumor progression, such as tyrosine kinases and C-MET kinases. These interactions can disrupt signaling pathways critical for cancer cell proliferation and survival . In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer therapeutics .

Antiviral Effects

There is emerging evidence that quinoxaline derivatives possess antiviral properties as well. They may act by inhibiting viral replication or interfering with viral entry into host cells. This aspect is particularly relevant given the ongoing need for effective antiviral agents against emerging viral diseases.

Drug Development

The potential of this compound in drug development is significant due to its diverse biological activities. It is being explored for use in treating infections, cancers, and possibly other diseases linked to dysregulated cell signaling pathways .

Industrial Applications

Beyond biological applications, this compound is also utilized in the development of dyes and pigments due to its stable chemical properties and ability to form complexes with metal ions. This versatility makes it valuable not only in pharmaceuticals but also in industrial chemistry.

Table: Summary of Biological Activities of this compound

Mechanism of Action

The mechanism of action of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and C-MET kinases, which play crucial roles in cell signaling and cancer progression . Additionally, these compounds can induce apoptosis and inhibit tubulin polymerization, leading to the selective killing of cancer cells .

Comparison with Similar Compounds

Ethyl 7-Fluoro-3-methylquinoxaline-2-carboxylate

- Structural Differences : Replaces the morpholine group at C3 with a methyl group and introduces a fluorine atom at C5.

- Implications: The fluorine atom’s electron-withdrawing nature may enhance metabolic stability and alter electronic distribution in the quinoxaline ring. The methyl group at C3 provides steric bulk but lacks the hydrogen-bonding capacity of morpholine.

- Synthesis : Likely involves halogenation and alkylation steps, analogous to methods in , where cesium carbonate facilitates alkylation .

- Biological Relevance: Fluorinated quinoxalines are common in drug design due to improved bioavailability and target affinity .

Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate

- Structural Differences: Features a pyrazole ring fused to the quinoxaline core and a ketone group at C3.

- The 3-oxo group may increase polarity, affecting solubility and membrane permeability.

- Synthesis : Utilizes alkyl halides and cesium carbonate in DMF, a method adaptable for introducing diverse alkyl chains .

Quinolone Carboxylate Analogs

Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate

- Structural Differences: Replaces the quinoxaline ring with a quinolone scaffold, incorporating a bromine atom at C8 and a hydroxyl group at C4.

- Implications :

- The bromine atom increases molecular weight (MW: ~298.1 g/mol) and may influence halogen bonding in biological systems.

- The hydroxyl group enhances hydrophilicity but may reduce blood-brain barrier penetration.

- Synthesis: Bromination and esterification steps, similar to procedures in , which emphasize techno-economic and environmental considerations .

Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Structural Differences: Contains a 2-oxo-1,2-dihydroquinoline core with a hydroxyl group at C4.

- Implications :

Ester vs. Carboxylic Acid Derivatives

- 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid: Structural Difference: Lacks the ethyl ester, replacing it with a carboxylic acid group. Implications:

- Reduced cell membrane permeability compared to the ester form.

- Carboxylic acids are prone to faster metabolic clearance, whereas esters may act as prodrugs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (CAS No. 108222-18-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through a series of chemical reactions involving quinoxaline derivatives. The compound is characterized by its morpholine group, which enhances its solubility and biological activity. The synthesis typically involves:

- Formation of Quinoxaline Derivatives : Starting from appropriate precursors such as 4-bromo-o-phenylenediamine.

- Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents that can modulate its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown:

- Inhibition Zones : The compound demonstrated inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 19 |

| Escherichia coli | 22 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways .

Anticancer Activity

The most promising aspect of this compound is its anticancer activity:

- Cell Line Studies : It has demonstrated potent cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values indicate strong activity compared to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound is known to inhibit key enzymes such as tyrosine kinases and C-MET kinases, which are crucial in cancer progression and cell signaling .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2 in cancer cells .

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antitumor Efficacy in Animal Models : In vivo studies using murine models bearing Ehrlich Ascites Carcinoma showed a significant reduction in tumor cell viability upon administration of the compound, confirming its potential as an antitumor agent .

- Safety Profile Assessment : Histopathological examinations indicated no significant adverse effects on vital organs such as the liver and kidneys at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate to enhance yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, including solvent polarity, temperature, and catalyst systems. For example, using polar aprotic solvents like N,N-dimethylacetamide (DMA) at elevated temperatures (e.g., 80°C) with potassium carbonate as a base can improve reaction efficiency . Purification via silica gel chromatography or recrystallization from ethanol/water mixtures is critical for achieving ≥95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) and LC-MS to identify intermediates and byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and molecular connectivity. For example, the morpholine ring’s protons typically resonate at δ 3.6–3.8 ppm, while the quinoxaline aromatic protons appear downfield (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural validation. Refinement using SHELXL (e.g., triclinic space group P1 with cell parameters a = 9.66 Å, b = 10.70 Å, c = 11.39 Å) resolves bond lengths and angles, particularly for the morpholine ring and ester group .

Q. How should researchers design initial biological activity screens for this compound derivatives?

- Methodological Answer : Prioritize in vitro assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using broth microdilution methods (MIC determination). Derivatives with electron-withdrawing groups (e.g., fluoro, chloro) on the quinoxaline core often exhibit enhanced antimicrobial activity due to improved membrane penetration . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) to validate results.

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR spectroscopic data and X-ray crystallographic results for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution (e.g., morpholine ring puckering) versus static crystal structures. Use variable-temperature NMR to detect conformational equilibria. Compare crystallographic torsion angles (from SHELXL refinement) with DFT-calculated puckering parameters (e.g., Cremer-Pople coordinates) to reconcile solution- and solid-state data .

Q. What methodologies are recommended for analyzing the conformational flexibility of the morpholine ring in this compound?

- Methodological Answer :

- Crystallographic Analysis : Calculate puckering amplitudes (e.g., q = 0.45 Å) and phase angles (φ) using Cremer-Pople coordinates to quantify non-planarity .

- Computational Studies : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to model ring-flipping kinetics. Compare energy barriers (ΔG‡) with experimental NMR line-shape analysis .

Q. How can researchers address low reproducibility in synthetic yields for morpholine-containing quinoxaline derivatives?

- Methodological Answer : Systematic parameter screening (e.g., Design of Experiments, DoE) identifies critical factors like moisture sensitivity or catalyst loading. For example, anhydrous conditions and degassed solvents may stabilize intermediates. Use in situ FTIR or Raman spectroscopy to monitor reaction progress and detect side reactions (e.g., ester hydrolysis) .

Q. What strategies are effective for functionalizing the quinoxaline core to enhance target selectivity in biological assays?

- Methodological Answer : Introduce substituents at the 6- and 7-positions to modulate steric and electronic effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.